Cas no 1363381-98-9 (N-methyl-2-oxaspiro[3.3]heptan-6-amine)
![N-methyl-2-oxaspiro[3.3]heptan-6-amine structure](https://ja.kuujia.com/scimg/cas/1363381-98-9x500.png)
N-methyl-2-oxaspiro[3.3]heptan-6-amine 化学的及び物理的性質
名前と識別子
-
- 6-(METHYLAMINO)-2-OXA-SPIRO[3.3]HEPTANE
- N-methyl-2-oxaspiro[3.3]heptan-6-amine
- CS2271
- PB27320
- 6-(Methylamino)-2-oxaspiro[3.3]heptane
- A919228
- 1363381-98-9
- AS-46586
- CS-0048806
- AKOS025311398
- SCHEMBL16579988
-
- MDL: MFCD22419341
- インチ: 1S/C7H13NO/c1-8-6-2-7(3-6)4-9-5-7/h6,8H,2-5H2,1H3
- InChIKey: ZBMFDDVABBAHCI-UHFFFAOYSA-N
- SMILES: O1CC2(C1)CC(C2)NC
計算された属性
- 精确分子量: 127.099714038g/mol
- 同位素质量: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 21.3
N-methyl-2-oxaspiro[3.3]heptan-6-amine Security Information
- Signal Word:Warning
- 危害声明: H319
- Warning Statement: P305+P351+P338
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
N-methyl-2-oxaspiro[3.3]heptan-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119446-100mg |
N-Methyl-2-oxaspiro[3.3]heptan-6-amine |
1363381-98-9 | 98+% | 100mg |
¥5184 | 2023-04-15 | |
eNovation Chemicals LLC | D635517-500MG |
N-methyl-2-oxaspiro[3.3]heptan-6-amine |
1363381-98-9 | 97% | 500mg |
$790 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-M8365-100mg |
6-(Methylamino)-2-oxa-spiro[3.3]heptane - M8365 |
1363381-98-9 | 95%+ | 100mg |
7125.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-M8365-500mg |
6-(Methylamino)-2-oxa-spiro[3.3]heptane - M8365 |
1363381-98-9 | 95%+ | 500mg |
23512.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y0992280-1g |
N-methyl-2-oxaspiro[3.3]heptan-6-amine |
1363381-98-9 | 95% | 1g |
$2000 | 2024-08-02 | |
Chemenu | CM208392-100mg |
6-(Methylamino)-2-oxa-spiro[3.3]heptane |
1363381-98-9 | 95% | 100mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011916-500MG |
N-methyl-2-oxaspiro[3.3]heptan-6-amine |
1363381-98-9 | 97% | 500MG |
¥ 8,448.00 | 2023-03-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-M8365-250mg |
6-(Methylamino)-2-oxa-spiro[3.3]heptane - M8365 |
1363381-98-9 | 95%+ | 250mg |
11827CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-M8365-500mg |
6-(Methylamino)-2-oxa-spiro[3.3]heptane - M8365 |
1363381-98-9 | 95%+ | 500mg |
23512CNY | 2021-05-07 | |
eNovation Chemicals LLC | D635517-250MG |
N-methyl-2-oxaspiro[3.3]heptan-6-amine |
1363381-98-9 | 97% | 250mg |
$475 | 2024-07-21 |
N-methyl-2-oxaspiro[3.3]heptan-6-amine 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
9. Book reviews
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
N-methyl-2-oxaspiro[3.3]heptan-6-amineに関する追加情報
Recent Advances in the Study of N-methyl-2-oxaspiro[3.3]heptan-6-amine (CAS: 1363381-98-9) and Its Applications in Chemical Biology and Medicine
In recent years, the compound N-methyl-2-oxaspiro[3.3]heptan-6-amine (CAS: 1363381-98-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This spirocyclic amine derivative has shown promising potential in various therapeutic applications, particularly as a building block for novel drug candidates. The unique structural features of this compound, including its spirocyclic core and amine functionality, make it an attractive scaffold for the development of small-molecule modulators targeting biologically relevant pathways.
Recent studies have focused on the synthesis and optimization of N-methyl-2-oxaspiro[3.3]heptan-6-amine derivatives to enhance their pharmacological properties. One notable advancement is the development of efficient synthetic routes that allow for the scalable production of this compound and its analogs. Researchers have employed strategies such as ring-closing metathesis and reductive amination to achieve high yields and purity, which are critical for further biological evaluation.
The biological activity of N-methyl-2-oxaspiro[3.3]heptan-6-amine has been explored in the context of central nervous system (CNS) disorders. Preliminary in vitro and in vivo studies suggest that this compound exhibits modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These findings have sparked interest in its potential application as a therapeutic agent for conditions such as depression, anxiety, and Parkinson's disease.
In addition to its CNS applications, N-methyl-2-oxaspiro[3.3]heptan-6-amine has been investigated for its role in cancer therapy. Recent research indicates that certain derivatives of this compound can inhibit key enzymes involved in tumor progression, such as histone deacetylases (HDACs) and protein kinases. These inhibitory effects have been demonstrated in various cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drug development.
Another area of interest is the use of N-methyl-2-oxaspiro[3.3]heptan-6-amine in the design of prodrugs and drug delivery systems. Its spirocyclic structure provides a stable framework that can be functionalized to improve solubility, bioavailability, and targeted delivery. Researchers have successfully conjugated this compound with other pharmacophores to create hybrid molecules with enhanced therapeutic profiles.
Despite these promising developments, challenges remain in the clinical translation of N-methyl-2-oxaspiro[3.3]heptan-6-amine-based therapeutics. Issues such as metabolic stability, toxicity, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and preclinical testing. Collaborative efforts between academia and industry will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-methyl-2-oxaspiro[3.3]heptan-6-amine (CAS: 1363381-98-9) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its unique structural properties and diverse biological activities make it a valuable candidate for the development of novel therapeutics. Ongoing research efforts are expected to uncover new applications and optimize its pharmacological profile, paving the way for future breakthroughs in drug discovery.
1363381-98-9 (N-methyl-2-oxaspiro[3.3]heptan-6-amine) Related Products
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)
- 1539810-47-3(3-bromoimidazo1,5-apyrazine)
- 23060-72-2(1-(2-chloroethyl)-1H-Indole)
- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
